Cas no 108605-70-5 (Avenanthramide A)
Avenanthramide A structure
Product Name:Avenanthramide A
CAS-nummer:108605-70-5
MF:C16H13NO5
MW:299.278124570847
MDL:MFCD23380830
CID:145433
PubChem ID:5281157
Update Time:2025-04-19
Avenanthramide A Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzoic acid,5-hydroxy-2-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]-
- 5-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid
- AC1NQY4Q
- Avenanthramide 2P
- Avenanthramide A
- Avenanthramide BP
- avenanthramide G
- Benzoic acid, 5-hydroxy-2-(((2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl)amino)-
- C08472
- N-(4'-hydroxy-(E)-cinnamoyl)-5-hydroxyanthranilic acid
- N-[4'-hydroxy-(E)-cinnamoyl]-5-hydroxyanthranilic acid
- SureCN4670083
- UNII-G1I8LE060C
- G1I8LE060C
- SCHEMBL4670083
- 108605-70-5
- CHEBI:2939
- Benzoic acid, 5-hydroxy-2-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]-
- 5-hydroxy-2-[(2E)-3-(4-hydroxyphenyl)prop-2-enamido]benzoic acid
- Avenanthramide A, analytical standard
- 5-Hydroxy-N-(4-hydroxycinnamoyl)anthranilic acid
- (Z)-N-Coumaroyl-5-hydroxyanthranilic acid
- AKOS040750647
- Avenalumin I
- DTXSID801316626
- Q27105894
- AVENANTHRAMIDEA
- CS-0064722
- (E)-5-Hydroxy-2-(3-(4-hydroxyphenyl)acrylamido)benzoic acid
- G83417
- HY-114977
- 5-Hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic Acid; Avenanthramide 2p; Avenanthramide Bp
- 5-Hydroxy-2-[(2E)-3-(4-hydroxyphenyl)prop-2-enamido]benzoate
-
- MDL: MFCD23380830
- Inchi: 1S/C16H13NO5/c18-11-4-1-10(2-5-11)3-8-15(20)17-14-7-6-12(19)9-13(14)16(21)22/h1-9,18-19H,(H,17,20)(H,21,22)/b8-3+
- InChI-sleutel: QGUMNWHANDITDB-FPYGCLRLSA-N
- LACHT: OC1C=CC(=C(C(=O)O)C=1)NC(/C=C/C1C=CC(=CC=1)O)=O
Berekende eigenschappen
- Exacte massa: 299.07939
- Monoisotopische massa: 299.079373
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 4
- Complexiteit: 428
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 107
- XLogP3: 2.6
Experimentele eigenschappen
- Dichtheid: 1.49
- Smeltpunt: 258-260°C
- Kookpunt: 644.7°C at 760 mmHg
- Vlampunt: 343.7°C
- Brekindex: 1.753
- Oplosbaarheid: Methanol (Slightly, Heated)
- PSA: 106.86
- LogboekP: 3.09740
Avenanthramide A Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | A794765-1mg |
Avenanthramide A |
108605-70-5 | 1mg |
$ 98.00 | 2023-04-19 | ||
| TRC | A794765-5mg |
Avenanthramide A |
108605-70-5 | 5mg |
$ 368.00 | 2023-04-19 | ||
| TRC | A794765-10mg |
Avenanthramide A |
108605-70-5 | 10mg |
$ 583.00 | 2023-04-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 30366-10MG |
Avenanthramide A |
108605-70-5 | 10mg |
¥7210.22 | 2023-10-25 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 30366-10MG |
108605-70-5 | 10MG |
¥6539.89 | 2023-01-16 | |||
| Chengdu Biopurify Phytochemicals Ltd | BP5205-20mg |
Avenanthramide A |
108605-70-5 | 98% | 20mg |
$60 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP5205-50mg |
Avenanthramide A |
108605-70-5 | 98% | 50mg |
$120 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP5205-100mg |
Avenanthramide A |
108605-70-5 | 98% | 100mg |
$220 | 2023-09-19 |
Avenanthramide A Gerelateerde literatuur
-
Min Li,Katie Koecher,Laura Hansen,Mario G. Ferruzzi Food Funct. 2016 7 3370
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